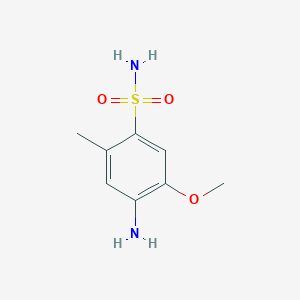

Cresidine Sulfonamide

Description

Historical Context and Evolution of Sulfonamide Chemistry

The story of sulfonamide chemistry began in the 1930s and marked a pivotal moment in the history of medicine. It was the German pathologist and bacteriologist Gerhard Domagk, working at Bayer, who discovered the antibacterial effects of a red azo dye named Prontosil. sigmaaldrich.comscirp.org In 1932, Domagk found that Prontosil could protect mice from lethal streptococcal infections. wikipedia.org This discovery was so significant that it earned him the 1939 Nobel Prize in Physiology or Medicine.

Subsequent research at the Pasteur Institute in France soon revealed that Prontosil was, in fact, a prodrug. sigmaaldrich.com In the body, it is metabolized into its active, colorless component: sulfanilamide (B372717). sigmaaldrich.com This molecule was first synthesized in 1906, and its patent had expired, which allowed for widespread and rapid development. calpaclab.com

This revelation triggered an explosion of research, leading to the synthesis of thousands of sulfanilamide derivatives in the following years. calpaclab.comresearchgate.net This era of chemical modification aimed to enhance the efficacy, broaden the spectrum of activity, and improve the solubility of these compounds. The introduction of sulfa drugs provided the first-ever effective systemic treatments for bacterial infections and is credited with saving countless lives during World War II, preceding the mass production of penicillin. sigmaaldrich.comcalpaclab.combldpharm.com The success of these early antibacterial agents paved the way for the "golden era" of antibiotics that followed. bldpharm.com

The evolution of sulfonamide chemistry did not stop at antibacterial agents. Later research into the side effects and properties of various sulfonamide derivatives led to the development of entirely new classes of drugs, including diuretics and antidiabetic agents, demonstrating the versatility of the sulfonamide functional group. calpaclab.comresearchgate.netvulcanchem.comajchem-b.com

Positioning of Cresidine Sulfonamide within Sulfonamide Research Paradigms

In contrast to the pharmacologically-driven research that characterized the early history of sulfonamides, this compound (4-Amino-5-methoxy-2-methylbenzenesulfonamide) is positioned almost exclusively within the realm of industrial and synthetic chemistry. Its primary role in contemporary research is not as a therapeutic agent but as a key chemical intermediate.

The name "Cresidine" is derived from its precursor, p-Cresidine (also known as 2-Methoxy-5-methylaniline), an organic compound used in the preparation of dyes and pigments. wikipedia.orgscbt.com Consequently, this compound is mainly utilized in the dye and pigment industry. It serves as a building block for the synthesis of various colorants, including sun-resistant yellow and purple rouge.

This application places it in a different research paradigm compared to medicinal sulfonamides like sulfamethoxazole (B1682508) or sulfadiazine. The focus of inquiry for this compound is not on its interaction with biological targets to combat disease, but rather on its synthetic utility, reaction efficiency, and the properties of the final products it helps create. For instance, research involving related structures focuses on optimizing synthesis, such as the condensation reaction between a sulfonyl chloride and an aniline (B41778) derivative like 2-methoxy-5-methylaniline. The parent amine, p-Cresidine, is also a precursor to the food colorant Allura Red AC, further cementing the family's role in the dye industry. wikipedia.orgresearchgate.net

Rationale and Scope of Current Academic Inquiry into this compound

The rationale for ongoing academic and industrial inquiry into this compound is centered on its application as a specialty chemical. The scope of this research is largely confined to process chemistry and material science rather than pharmacology.

Current research interests include:

Synthesis and Process Optimization: Investigations focus on efficient and scalable methods for its production. One documented synthetic route involves the reaction of 1-methyl-2-pyridone (B167067) with cyanogen (B1215507) bromosulfonate, though specific conditions require detailed analysis. Research into analogous compounds explores optimizing reaction conditions, such as temperature, to maximize yield and minimize decomposition.

Application in Pigment Synthesis: The primary application driving research is its use as an intermediate in the manufacture of azo dyes and other pigments. ekb.eg For example, a related compound, Para Cresidine N Methyl Sulfonamide, is used in the synthesis of Pigment Red 185.

Material Properties: Inquiry extends to the properties of the final dyes and pigments derived from this compound, such as their lightfastness, stability, and color intensity.

Unlike the vast body of research on the antimicrobial or enzymatic inhibition properties of other sulfonamides, there is little to no significant academic inquiry into the potential therapeutic applications of this compound itself. Its identity is firmly established as a functional molecule for industrial synthesis, marking a divergent evolutionary path from its famous medicinal relatives.

Data Tables

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 98489-97-5 |

| Molecular Formula | C8H12N2O3S |

| Molar Mass | 216.26 g/mol |

| Appearance | White crystal powder |

| Melting Point | 183 °C |

| Boiling Point (Predicted) | 432.2 ± 55.0 °C |

| Density | 1.343 g/cm³ |

| pKa (Predicted) | 10.23 ± 0.60 |

| Data sourced from ChemBK. |

Structure

3D Structure

Properties

IUPAC Name |

4-amino-5-methoxy-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3S/c1-5-3-6(9)7(13-2)4-8(5)14(10,11)12/h3-4H,9H2,1-2H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIDAJRNSZSFFCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)N)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10591393 | |

| Record name | 4-Amino-5-methoxy-2-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98489-97-5 | |

| Record name | 4-Amino-5-methoxy-2-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98489-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-5-methoxy-2-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulfonamide, 4-amino-5-methoxy-2-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Cresidine Sulfonamide Analogues

Advanced Synthetic Routes to Cresidine Sulfonamide Derivatives

The synthesis of sulfonamide derivatives, including analogues of this compound, has evolved significantly, moving from traditional methods to more advanced, efficient, and environmentally conscious routes. These developments aim to streamline the manufacturing process, improve yields, and allow for greater molecular diversity.

Direct Synthesis Strategies from Precursorsrsc.orgrsc.org

Direct synthesis strategies offer the advantage of reducing the number of synthetic steps by starting from readily available and often inexpensive precursor molecules. rsc.org These approaches enhance efficiency and minimize waste by avoiding the need for pre-functionalization of the starting materials. rsc.orgrsc.org

A highly attractive and modern strategy for forming the S-N bond in sulfonamides is the direct oxidative coupling of thiols and amines. rsc.org This method is considered atom-efficient and step-economic because it utilizes low-cost, commercially available starting materials without the need for prior functionalization. rsc.orgrsc.org The process streamlines synthetic routes and significantly reduces waste generation. rsc.org

Various catalytic systems have been developed to facilitate this transformation:

Metal-Free Conditions : An I₂O₅-mediated reaction provides a method for the oxidative S-N coupling between aryl thiols and amines under mild, metal-free conditions, yielding a variety of sulfonamides in moderate to good yields. thieme-connect.com

Electrochemical Synthesis : An environmentally benign electrochemical method enables the oxidative coupling of thiols and amines, driven entirely by electricity without the need for sacrificial reagents or catalysts. nih.govacs.org This technique can be completed rapidly, with hydrogen as the only benign byproduct. nih.govacs.org Kinetic studies show that the thiol is first anodically oxidized to a disulfide, which then reacts with an aminium radical intermediate to form a sulfenamide. acs.org Two subsequent oxidation steps convert the sulfenamide, via a sulfinamide intermediate, into the final sulfonamide product. acs.org

Dual Catalysis : A dual Cu/Pd catalytic system has been utilized for the formation of sulfinamides from thiols and amines, which can then be oxidized to sulfonamides. rsc.org

Table 1: Examples of Oxidative Coupling Methods for Sulfonamide Synthesis

| Catalyst/Mediator | Precursors | Key Features | Reference |

|---|---|---|---|

| I₂O₅ | Aryl thiols, Amines | Metal-free, avoids peroxides | thieme-connect.com |

| Electricity | Thiols, Amines | Catalyst-free, rapid (5 min), forms H₂ byproduct | nih.govacs.org |

| β-MnO₂ nanoparticles | Aromatic/heteroaromatic thiols, Aqueous NH₃ | Catalytic, uses O₂ atmosphere | rsc.org |

The most traditional and widely used method for synthesizing sulfonamides involves the nucleophilic attack of a primary or secondary amine on a sulfonyl chloride. rsc.orgacs.org This classical approach typically requires the presence of a base to neutralize the hydrochloric acid (HCl) generated during the reaction. rsc.orgijarsct.co.in

While this method is robust and effective for producing simple aryl sulfonamide intermediates, it has some drawbacks. thieme-connect.comresearchgate.net The sulfonyl chloride precursors can be unstable and their preparation may involve harsh and polluting reagents like chlorosulfonic acid. rsc.orgthieme-connect.com Despite these limitations, the reaction of amines with sulfonyl chlorides remains a cornerstone of sulfonamide synthesis due to its simplicity and high yields in many cases. thieme-connect.comresearchgate.netresearchgate.net Researchers have developed variations to improve the process, such as using different bases like pyridine, DIPEA, sodium hydroxide, and triethylamine (B128534) to achieve commendable yields. researchgate.net

A novel and powerful strategy for the synthesis of sulfonamides merges traditional amide coupling partners—carboxylic acids and amines—to generate sulfonamide bioisosteres. acs.orgnih.gov This method involves a one-pot aromatic decarboxylative halosulfonylation. acs.orgnih.gov The process leverages copper ligand-to-metal charge transfer (LMCT) to convert an aromatic carboxylic acid into a sulfonyl chloride intermediate. acs.orgnih.gov This is followed by an in-situ amination step with a suitable amine to form the final sulfonamide product. acs.org

Key advantages of this protocol include:

No Prefunctionalization : It does not require prior activation of the native carboxylic acid or amine. acs.orgnih.gov

Broad Substrate Scope : The method is applicable to a diverse range of aryl, heteroaryl, and aliphatic substrates. acs.orgnih.gov

One-Pot Procedure : The conversion of the intermediate sulfonyl chloride to the sulfonamide can be achieved in the same reaction vessel, simplifying the workflow and avoiding the isolation of highly reactive electrophiles. acs.org

This approach has been successfully applied to synthesize sulfonamide analogues of biologically active molecules like (±)-Bitopertin and Vismodegib directly from their amide coupling partners in high yields. acs.orgnih.gov

Coupling Reactions of Amines with Sulfonyl Chlorides

Novel Approaches for Enhanced Selectivity and Yieldrsc.orgnih.govacs.org

The quest for more efficient synthetic routes has led to the development of novel methods that offer improved selectivity and higher yields. These approaches often employ alternative starting materials or unique catalytic systems.

An effective method for the selective synthesis of sulfonamides uses sodium sulfinates and amines as starting materials. acs.orgscilit.comacs.org This approach is noted for its mild reaction conditions, broad substrate scope, and high efficiency. acs.orgscilit.com For instance, a metal-free method using an iodine catalyst allows for the selective cleavage of C–N and C–H bonds in tertiary amines to react with arenesulfonyl chlorides and sodium sulfinates. rsc.orgnih.gov

Other high-yielding methods include:

Sulfur-Phenolate Exchange (SuPhenEx) : This reaction uses stable and easy-to-handle 4-nitrophenyl benzylsulfonate as a starting material to react with a wide range of amines. acs.org It often provides yields comparable to or higher than traditional methods, with shorter reaction times and without the need for rigorous drying. acs.org

Electrochemical Coupling : As mentioned previously, the electrochemical oxidative coupling of thiols and amines is not only a green method but also provides high yields under mild conditions. nih.govacs.org

Synergetic Catalysis : A combination of photoredox and copper catalysis allows for the synthesis of sulfonamides from various aryl radical precursors, amines, and a sulfur dioxide source in a single step at room temperature. acs.org

Table 2: Comparison of Novel Synthetic Methods for Sulfonamides

| Method | Starting Materials | Key Advantages | Reference |

|---|---|---|---|

| Sodium Sulfinate Coupling | Sodium sulfinates, Amines | High selectivity, mild conditions, broad scope | acs.orgscilit.comacs.org |

| SuPhenEx Reaction | 4-Nitrophenyl benzylsulfonate, Amines | High yields, fast, stable starting material | acs.org |

| Electrochemical Coupling | Thiols, Amines | High yields, environmentally benign, rapid | nih.govacs.org |

Sustainable and Green Chemistry Applications in this compound Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop environmentally benign synthetic routes for sulfonamides. sci-hub.se These methods aim to reduce waste, avoid toxic reagents, and minimize energy consumption.

Key green approaches include:

Mechanosynthesis : A solvent-free mechanochemical approach using a ball mill has been demonstrated for sulfonamide synthesis. rsc.org This one-pot, two-step procedure uses solid sodium hypochlorite (B82951) (NaOCl·5H₂O) for the tandem oxidation-chlorination of disulfides, followed by amination. The method is cost-effective, metal-free, and works for both aromatic and aliphatic substrates. rsc.org

Aqueous Synthesis : Water has been successfully employed as a green solvent for sulfonamide synthesis. mdpi.com One facile method involves reacting amino compounds with arylsulfonyl chlorides in water with dynamic pH control, omitting the need for organic bases. rsc.org Product isolation is simplified to filtration after acidification, resulting in excellent yields and purity without further purification. mdpi.comrsc.org

Electrochemical Synthesis : The electrochemical oxidative coupling of thiols and amines is inherently green as it is driven by electricity and avoids chemical oxidants, producing only hydrogen gas as a byproduct. nih.govacs.org

Nanocatalysis : Magnetic nanoparticles, such as nano-Ru/Fe₃O₄ and CuFe₂O₄@SiO₂, have been developed as recyclable catalysts for sulfonamide synthesis. acs.orgbiolmolchem.com For example, a magnetite-immobilized nano-ruthenium catalyst enables the direct coupling of alcohols and sulfonamides with high selectivity, producing only water as a side product. acs.org The magnetic nature of the catalyst allows for easy separation and reuse. acs.org

Table 3: Overview of Green Chemistry Strategies in Sulfonamide Synthesis

| Green Strategy | Description | Example | Reference |

|---|---|---|---|

| Mechanochemistry | Solvent-free synthesis in a ball mill. | Oxidation of disulfides with solid NaOCl·5H₂O followed by amination. | rsc.org |

| Aqueous Media | Using water as the reaction solvent. | Coupling of sulfonyl chlorides and amines with pH control in water. | mdpi.comrsc.org |

| Electrochemistry | Using electricity to drive the reaction. | Direct anodic coupling of thiols and amines. | nih.govacs.org |

| Nanocatalysis | Using recyclable, high-activity nanocatalysts. | Direct coupling of alcohols and sulfonamides using a magnetic nano-Ru/Fe₃O₄ catalyst. | acs.org |

Utilization of Deep Eutectic Solvents (DESs)

Deep Eutectic Solvents (DESs) have emerged as green and effective media for chemical reactions. Research into sulfonamide synthesis has demonstrated the utility of these solvents. A sustainable protocol for synthesizing a variety of functionalized sulfonamides has been developed using choline (B1196258) chloride (ChCl)-based DESs, such as ChCl/glycerol and ChCl/urea. uniba.itresearchgate.net These reactions, which couple amines and sulfonyl chlorides, can achieve yields of up to 97% at room temperature under aerobic conditions. uniba.itresearchgate.net The primary advantages of using DESs include their reusability and the avoidance of volatile organic compounds (VOCs). uniba.itua.es

Another approach involves a copper-catalyzed multicomponent reaction using triarylbismuthines, nitro compounds, and sodium metabisulfite (B1197395) in a DES. ua.esrsc.org This method is noted for its high atom economy and the ease of removal of bismuth salt by-products through water precipitation. rsc.orgthieme-connect.com The specific DES can influence reaction yields; for instance, a study found that choline chloride:acetamide (B32628) (1:2) was a more effective solvent than choline chloride:urea (1:2) for a particular copper-catalyzed sulfonamide synthesis, yielding around 50%. ua.es

Table 1: Comparison of DES Systems for Sulfonamide Synthesis

| DES Composition (molar ratio) | Reactants | Catalyst | Conditions | Yield | Source(s) |

|---|---|---|---|---|---|

| Choline Chloride/Glycerol (1:2) | Amines, Sulfonyl Chlorides | None | Room Temp, 2-12h | Up to 97% | uniba.itresearchgate.net |

| Choline Chloride/Urea (1:2) | Amines, Sulfonyl Chlorides | None | Room Temp, 2-12h | Up to 97% | uniba.itresearchgate.net |

| Choline Chloride/Acetamide (1:2) | Triarylbismuthines, Nitro Compounds, Na₂S₂O₅ | CuCl (1 mol%) | --- | ~50% | ua.esrsc.org |

Metal-Free Synthesis Protocols

The development of metal-free synthesis routes for sulfonamides is a significant area of research, aimed at avoiding residual metal contamination in products. One such method involves the direct reaction of sulfonamides with amides to produce sulfonylureas, a related class of compounds. acs.orgorganic-chemistry.orgfigshare.com This process uses iodobenzene (B50100) diacetate (PIDA) in a green solvent, dimethyl carbonate (DMC), and proceeds efficiently at room temperature. organic-chemistry.org The key advantage is the avoidance of toxic reagents like phosgene (B1210022) and the need to isolate hazardous isocyanate intermediates. acs.orgfigshare.com

Other metal-free strategies include:

An I₂O₅-mediated oxidative S-N coupling between aryl thiols and amines, which operates under mild conditions. thieme-connect.com

A three-component reaction involving arenediazonium salts, sodium metabisulfite (Na₂S₂O₅), and sodium azide (B81097) (NaN₃) to construct primary sulfonamides. thieme-connect.com

An iodine-tert-butyl hydroperoxide (TBHP) system that promotes the sulfonylation of amines via the oxidative cleavage of an S–N bond in N-hydroxy sulfonamides. rsc.org

These methods highlight a shift towards more environmentally benign and cost-effective chemical manufacturing. thieme-connect.comrsc.org

Chemical Reactivity and Transformation Pathways of this compound Scaffolds

The chemical behavior of this compound is intrinsically linked to its origins as a component of larger molecules, such as azo dyes, and its subsequent transformations in various environments.

Formation of Cresidine-Related Compounds via Azo Dye Degradation

Cresidine is a known chemical intermediate used in the synthesis of certain azo dyes. researchgate.netscconline.org For instance, the dye Allura Red AC (FD&C Red No. 40) is synthesized by coupling diazotized cresidine-p-sulfonic acid with Schaeffer's salt. scconline.org Consequently, the degradation of such dyes can lead to the release of cresidine or its derivatives. The reductive cleavage of the azo bond (-N=N-) is a primary degradation pathway, especially under anaerobic conditions, which breaks the dye molecule into its constituent aromatic amines. europa.euwur.nl This process is a significant environmental concern as many aromatic amines are more toxic than the parent dyes. frontiersin.orgrewe-group.comnih.gov The breakdown of azo dyes can be mediated by microorganisms in the gut, on the skin, or in wastewater treatment systems. europa.euijcmas.com

Mechanistic Studies of Functional Group Interconversions

The transformation of sulfonamides often involves reactions targeting the sulfonyl group or the amide linkage. While specific mechanistic studies on "this compound" are not prevalent in the reviewed literature, general principles of sulfonamide reactivity apply. For example, the synthesis of sulfonylureas from sulfonamides proceeds through the in situ generation of an isocyanate intermediate via a Hofmann rearrangement, which then reacts with the sulfonamide. organic-chemistry.orgfigshare.com

In the context of dye degradation, enzymatic pathways offer insight into functional group transformations. Laccase enzymes, for example, can oxidize azo dyes through a non-specific free radical mechanism without cleaving the azo bond, leading to the formation of phenolic compounds and polymers. ijcmas.comunl.pt This oxidative pathway avoids the formation of potentially carcinogenic aromatic amines that result from reductive cleavage. unl.pt

Biocatalytic Modifications and Environmental Transformations

The biotransformation of azo dyes and their byproducts is a critical area of environmental science. A wide variety of microorganisms, including bacteria and fungi, can decolorize azo dyes. nih.govtandfonline.com This process is often initiated by the enzymatic reduction of the azo bond, catalyzed by azoreductases, which require cofactors like NADH or NADPH. jmb.or.krmdpi.com This reductive step typically occurs under anaerobic conditions. wur.nlmdpi.com

The resulting aromatic amines, such as cresidine, are generally degraded further under aerobic conditions. frontiersin.orgmdpi.com Some fungi, particularly white-rot fungi, secrete powerful extracellular enzymes like lignin (B12514952) peroxidases, manganese peroxidases, and laccases that can oxidize a broad range of aromatic compounds, including both the parent dyes and their degradation products. tandfonline.com For instance, soybean peroxidase has been shown to be effective in removing sulfonated azo dyes from synthetic effluents. uwindsor.ca The efficiency of these biocatalytic systems depends on factors like pH, temperature, and the specific microbial strains or enzymes involved. jmb.or.kruwindsor.ca

Table 2: Enzymes Involved in Azo Dye Transformation

| Enzyme Class | Action | Typical Conditions | Resulting Products | Source(s) |

|---|---|---|---|---|

| Azoreductases | Reductive cleavage of azo bond | Anaerobic | Aromatic Amines | nih.govjmb.or.krmdpi.com |

| Laccases | Non-specific radical-based oxidation | Aerobic | Phenolic compounds, Polymers | ijcmas.comunl.pttandfonline.com |

| Peroxidases (e.g., Lignin Peroxidase) | H₂O₂-dependent oxidation | Aerobic | Oxidized aromatic compounds | nih.govtandfonline.com |

Molecular Design and Structural Diversity of Cresidine Sulfonamide Derivatives

Principles of Rational Design for Novel Cresidine Sulfonamide Entities

Rational design is a targeted approach used in medicinal chemistry and materials science to develop new molecules with specific biological or chemical activities. mdpi.com This strategy moves away from random screening, instead utilizing the known three-dimensional structure of a biological target or a clear understanding of a compound's structure-activity relationship (SAR) to guide the design process. researchgate.net For sulfonamide derivatives, the goal is to create novel entities with enhanced potency, selectivity, and optimized physicochemical properties. mdpi.comresearchgate.net

The core principle involves identifying a lead compound, such as a basic this compound structure, and systematically modifying its components to improve interactions with a target, such as an enzyme or receptor. nih.gov For instance, the design of new sulfonamide-based antidiabetic agents involves creating molecules that can effectively inhibit enzymes like α-glucosidase and α-amylase. rsc.org Similarly, developing new antibacterial agents may focus on designing sulfonamide derivatives that can overcome existing resistance mechanisms. mdpi.com The process is iterative, often involving cycles of design, synthesis, and biological evaluation to refine the molecular structure and achieve the desired activity. nih.govmdpi.com The insights gained from these studies help medicinal chemists make informed decisions to design more potent and target-specific agents. researchgate.net

Strategies for Structural Modification and Derivatization

Structural modification is the practical application of rational design principles, where the core this compound scaffold is altered to create a library of new derivatives. These modifications can range from simple functional group substitutions to the creation of complex hybrid molecules.

A prominent strategy in modern drug discovery is the creation of hybrid molecules, which involves combining two or more distinct pharmacophores (bioactive moieties) into a single chemical entity. researchgate.netscispace.com This approach aims to develop compounds with dual or synergistic modes of action, potentially leading to improved efficacy or the ability to overcome drug resistance. scispace.comnih.gov

Several classes of hybrid molecules incorporating the sulfonamide framework have been synthesized:

Sulfonamide-Thiazole Hybrids: The sulfonamide moiety has been combined with a thiazole (B1198619) ring to generate new derivatives. researchgate.net For example, new series of sulfonamides featuring a thiazole ring have been synthesized starting from 4-(arylsulfonamido)-acetophenone thiosemicarbazones. researchgate.net

Sulfonamide-Triazine Hybrids: Novel sulfonamide-triazine hybrid molecules have been produced by reacting sulfapyridine (B1682706) with cyanuric chloride, followed by nucleophilic aromatic substitution. acs.org This creates a trisubstituted 1,3,5-triazine (B166579) core linked to the sulfonamide structure. acs.org

Sulfonamide-Chalcone Hybrids: The combination of the sulfonamide moiety with chalcones, known for their α,β-unsaturated carbonyl system, has been explored to generate new compounds with potential therapeutic applications. mdpi.com These hybrids are synthesized via Claisen-Schmidt condensation between sulfonamide precursors and various aromatic aldehydes. mdpi.com

Sulfonamide-Pyrrole Hybrids: New sulfonamide hybrids containing a pyrrole (B145914) ring have been synthesized and evaluated for their antibacterial efficacy. nih.gov

The synthesis of these hybrid molecules allows for the exploration of new chemical space and the development of compounds with unique biological activity profiles derived from the combination of their constituent parts. researchgate.netnih.gov

Systematic structural variation involves making small, controlled changes to a lead compound and observing the resulting impact on its activity. This is a cornerstone of establishing a structure-activity relationship (SAR). researchgate.net For sulfonamide derivatives, this can involve altering substituents on the aromatic rings, modifying the linker between moieties, or changing the nature of the sulfonamide group itself. rsc.orgnih.gov

Research has shown that even minor modifications can lead to significant changes in biological activity. For example, in a series of sulfonamide derivatives designed as antidiabetic agents, the substitution pattern on a phenyl ring was found to be critical for α-glucosidase inhibition. nih.gov An unsubstituted phenyl ring showed the best activity, while specific substitutions like 4-chloro and 3-nitro also resulted in potent inhibitors. nih.gov In another study focused on developing bactericides for plant diseases, modifying the length of an alkyl side chain on sulfonamide derivatives containing a piperidine (B6355638) moiety was shown to be a key factor in enhancing antibacterial potency. mdpi.com These findings demonstrate that systematic variations are crucial for optimizing a lead compound for a specific targeted application. rsc.orgmdpi.com

| Compound Series | Structural Variation | Targeted Application | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Antidiabetic Sulfonamides | Unsubstituted Phenyl Ring | α-Glucosidase Inhibition | Showed the best inhibitory activity in the series. | nih.gov |

| Antidiabetic Sulfonamides | 4-Cl substitution on Phenyl Ring | α-Glucosidase Inhibition | Demonstrated better activity than the standard, acarbose. | nih.gov |

| Antidiabetic Sulfonamides | 3-NO2 substitution on Phenyl Ring | α-Glucosidase Inhibition | Showed better activity than the standard, acarbose. | nih.gov |

| Antibacterial Sulfonamides | Addition of Medium-Length Alkyl Chains | Antibacterial (Plant Pathogens) | Accelerated the discovery of highly effective antibacterial agents. | mdpi.com |

| Antibacterial Sulfonamides | Nitro Group Substitution | Antibacterial | Can increase antibacterial activity due to electron-withdrawing properties. | researchgate.net |

Synthesis of Hybrid Molecules Incorporating Sulfonamide Moieties

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry provides powerful tools for investigating molecules at an atomic level, offering insights that can guide rational design and explain experimental observations. These methods are particularly valuable for studying complex systems like the interaction between a drug candidate and its biological target.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a sulfonamide derivative) when bound to a second molecule (a receptor, typically a protein or enzyme). researchgate.net This simulation helps to visualize and quantify the interactions between the ligand and the active site of the target, providing insights into the binding mode and affinity. rsc.orgnih.gov

Docking studies have been widely applied to sulfonamide derivatives to rationalize their biological activities. For instance:

Carbonic Anhydrase IX (CA IX): In the design of inhibitors for CA IX, a tumor-associated enzyme, docking simulations of triazole benzene (B151609) sulfonamide derivatives revealed key interactions with active site residues such as Gln92, Thr200, Asn66, and His68. researchgate.netrsc.org The binding energy scores calculated from these simulations correlate with the predicted biological activity. researchgate.netrsc.org

α-Glucosidase: For sulfonamides designed as antidiabetic agents, docking studies showed that the most active compounds bind to the α-glucosidase active site in a manner analogous to the natural substrate, acarbose. rsc.orgnih.gov

Pyruvate Kinase M2 (PKM2): The anticancer potential of a novel sulfonamide derivative was investigated through docking, which demonstrated interactions with the activator binding site of PKM2, a protein critical in cancer metabolism. nih.gov

15-Lipoxygenase (15-LOX): To understand the antioxidant activity of certain 2-thiouracil-5-sulfonamide derivatives, molecular docking was used to show that the most active compound binds effectively within the active site pocket of the 15-LOX enzyme. mdpi.com

These simulations provide a structural basis for the observed activity and guide the further optimization of lead compounds. researchgate.netrsc.org

| Derivative Class | Biological Target | Key Findings from Docking | Reference |

|---|---|---|---|

| Triazole Benzene Sulfonamides | Carbonic Anhydrase IX (hCA IX) | Compound 27 showed a good binding energy score (-9.2 Kcal/mol) with stable hydrophobic and hydrophilic interactions with residues Gln92, Thr200, Asn66, and His68. | researchgate.netrsc.org |

| 2-Thiouracil-5-Sulfonamides | 15-Lipoxygenase (15-LOX) | The most active compound (9b) showed a docking score of -9.8 Kcal/mol and π-π stacking with His378. | mdpi.com |

| Novel Antidiabetic Sulfonamides | α-Glucosidase | The most potent compounds inhabited the same space as the acarviosin (B126021) ring of the co-crystallized inhibitor, acarbose. | rsc.orgnih.gov |

| Novel Anti-Lung Cancer Sulfonamides | Pyruvate Kinase M2 (PKM2) | Compound 9b demonstrated interactions with the activator binding site of PKM2, suggesting a mechanism for its anticancer effects. | nih.gov |

| Thiazole-Isoxazole Sulfonamides | Carbonic Anhydrase | Docking data supported experimental findings that derivative YM-1 was a comparatively better inhibitor. | nih.govrsc.org |

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of molecules. mdpi.comresearchgate.net These methods can predict molecular geometry, electronic charge distribution, frontier molecular orbital (FMO) energies (HOMO and LUMO), and vibrational frequencies. nih.govmdpi.com

For sulfonamide derivatives, these calculations provide fundamental insights:

Molecular Electrostatic Potential (MESP): MESP maps illustrate the charge distribution across a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is crucial for predicting non-covalent interactions and sites susceptible to electrophilic or nucleophilic attack. mdpi.comnih.gov

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy gap between them indicates the molecule's kinetic stability and its susceptibility to electronic excitation. mdpi.com A smaller gap generally implies higher reactivity. mdpi.com

Vibrational Analysis: Theoretical calculations of infrared (IR) spectra can help assign experimental vibrational bands to specific functional groups, confirming the molecular structure. nih.govmdpi.com For example, DFT calculations have been used to assign the characteristic stretching vibrations of the N-H and S-N bonds in sulfonamides. mdpi.com

These computational approaches, often performed using functionals like B3LYP with basis sets such as 6-311G+(d,p) or 6-311++G(d,p), offer a detailed understanding of the electronic nature of this compound derivatives, complementing experimental data and aiding in the prediction of their chemical behavior. researchgate.netnih.govmdpi.com

Advanced Analytical and Characterization Techniques for Cresidine Sulfonamide

Chromatographic Methodologies for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of components within a mixture. ijpsjournal.comnih.gov Several chromatographic techniques have been successfully applied to the analysis of sulfonamides, including Cresidine Sulfonamide.

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) is a powerful technique widely used for the analysis of sulfonamides due to its high sensitivity, accuracy, and versatility. ijpsjournal.comgrupobiomaster.com It allows for the separation of these compounds from complex matrices, making it an indispensable tool in pharmaceutical and environmental analysis. ijpsjournal.comwu.ac.th

A reversed-phase ion-pair high-performance liquid chromatographic (RP-IP-HPLC) method has been developed for the simultaneous determination of p-cresidine sulfonic acid and p-cresidine. researchgate.net This technique is particularly useful for separating ionic and non-ionic compounds in the same run.

In one such method, separation was achieved using a Kromasil C18 column with a mobile phase consisting of methanol (B129727), 10 mM tetrabutylammonium (B224687) chloride, and water in a 40:43:17 (v/v/V) ratio. researchgate.netresearchgate.net Detection was performed using UV absorption at a wavelength of 287 nm. researchgate.netresearchgate.net This approach provides a rapid and efficient means for the quantitative determination of both p-cresidine sulfonic acid and residual p-cresidine, which is important for quality control in the industrial production of p-cresidine sulfonic acid. researchgate.net The ion-pairing agent, tetrabutylammonium chloride, forms a neutral ion-pair with the acidic p-cresidine sulfonic acid, allowing it to be retained and separated on the nonpolar C18 stationary phase. tcichemicals.com

Key Parameters for RP-IP-HPLC Analysis of this compound

| Parameter | Value |

| Column | Kromasil C18 |

| Mobile Phase | Methanol-tetrabutylammonium chloride (10 mM)-water (40/43/17, V/V/V) |

| Detection | UV absorption at 287 nm |

This table summarizes the key parameters for the RP-IP-HPLC analysis of this compound.

Solid Phase Extraction (SPE) is a widely used sample preparation technique that concentrates and purifies analytes from a large volume of solution before their analysis by HPLC. sigmaaldrich.com This is particularly beneficial for environmental water samples where sulfonamides may be present at low concentrations. nih.gov The coupling of SPE with HPLC-UV detection provides a robust and sensitive method for the determination of sulfonamides.

One method involves the use of magnetic mixed hemimicelles solid-phase extraction (MMHSPE) for the preconcentration of sulfonamides. nih.gov This technique utilizes magnetite nanoparticles coated with a cationic surfactant, which forms mixed hemimicelles that can adsorb the sulfonamides. nih.gov After extraction, the analytes are desorbed and analyzed by HPLC with UV detection. nih.gov This approach has been shown to achieve a high concentration factor and good recoveries for various sulfonamides in environmental water samples. nih.gov Another study utilized Oasis HLB cartridges for the SPE of sulfonamides from seawater, followed by analysis with a spectrophotometric method. nih.gov

Typical SPE-HPLC-UV Method Parameters for Sulfonamide Analysis

| Parameter | Description |

| SPE Sorbent | Oasis HLB, Magnetic Nanoparticles with Surfactant |

| Elution Solvent | Methanol or other suitable organic solvent |

| HPLC Column | C18 |

| Mobile Phase | Typically a gradient of acetonitrile (B52724) or methanol and water with an acid modifier |

| Detection | UV-Visible Spectrophotometry |

This table outlines the typical parameters for the SPE-HPLC-UV analysis of sulfonamides.

Reversed-Phase Ion-Pair HPLC

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective analytical technique that combines the superior separation power of UPLC with the specific detection capabilities of tandem mass spectrometry. measurlabs.com This method is increasingly being used for the determination of trace levels of sulfonamides in complex matrices such as food products and environmental samples. nih.govnih.gov

The UPLC system utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for faster analysis times and improved resolution compared to conventional HPLC. measurlabs.com The tandem mass spectrometer provides two stages of mass analysis, which significantly enhances selectivity and reduces background noise, enabling the detection and quantification of analytes at very low concentrations. measurlabs.com

A study on the determination of 24 sulfonamides in pastries employed a modified QuEChERS sample preparation method followed by UPLC-MS/MS analysis. nih.gov The chromatographic separation was performed on a C18 column with a gradient elution using a mobile phase of 0.1% formic acid in water and acetonitrile. nih.gov This method demonstrated good recoveries and low limits of detection (LODs) and quantification (LOQs) for the analyzed sulfonamides. nih.gov Another method for the simultaneous determination of 17 sulfonamides in water utilized automated solid-phase extraction coupled with UPLC-MS/MS, highlighting the robustness and efficiency of this technique for environmental monitoring. nih.gov

Performance Data for UPLC-MS/MS Analysis of Sulfonamides in Pastries. nih.gov

| Parameter | Range |

| Average Recoveries | 67.6%–103.8% |

| Relative Standard Deviations (RSD) | 0.80–9.23% |

| Limits of Detection (LODs) | 0.01–0.14 µg kg⁻¹ |

| Limits of Quantitation (LOQs) | 0.02–0.45 µg kg⁻¹ |

This table presents the performance data for the UPLC-MS/MS analysis of sulfonamides in pastries, demonstrating the method's high sensitivity and precision.

Thin-Layer Chromatography (TLC) for Sulfonamide Mixture Analysis

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that can be used for the qualitative and semi-quantitative analysis of sulfonamides. researchgate.netresearchgate.net It is particularly useful for screening a large number of samples and for analyzing mixtures of sulfonamides. usda.gov

In TLC, a thin layer of adsorbent material, such as silica (B1680970) gel, is coated onto a flat carrier, such as a glass plate. The sample is applied as a small spot, and the plate is developed in a chamber containing a suitable mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. tandfonline.com

For the analysis of sulfonamides, various solvent systems have been employed. For instance, a mixture of chloroform (B151607) and n-butanol (90:10 v/v) has been used to separate a mixture of five sulfonamides on silica gel plates. researchgate.net Visualization of the separated spots is often achieved by spraying the plate with a reagent like fluorescamine, which reacts with the primary amino group of the sulfonamides to produce fluorescent derivatives that can be detected under UV light. tandfonline.comusda.gov Densitometric scanning can then be used for quantitative analysis. researchgate.net

TLC System for the Analysis of Five Sulfonamides. researchgate.net

| Parameter | Description |

| Stationary Phase | Silica gel plates |

| Mobile Phase | Chloroform: n-butanol (90:10 v/v) |

| Visualization | Fluorescamine spray and UV light (366 nm) |

| Quantification | Densitometric scanning |

This table details a TLC system used for the separation and analysis of a mixture of five sulfonamides.

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric methods are essential for the structural elucidation and characterization of this compound. These techniques provide detailed information about the molecular structure, functional groups, and elemental composition of the compound.

Spectroscopic techniques such as Infrared (IR) spectroscopy can be used to identify the characteristic functional groups present in the this compound molecule. For instance, the IR spectrum of a related sulfonamide, sulfamethoxazole (B1682508), shows characteristic bands for the N-H, C=N, and S=O stretching vibrations, which confirm the presence of these functional groups. mdpi.com

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. When coupled with a chromatographic separation technique like LC or GC, it provides a highly specific and sensitive method for identification and quantification. measurlabs.com The mass spectrum provides the mass-to-charge ratio of the molecular ion and its fragment ions, which can be used to deduce the structure of the molecule. uwindsor.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the structural elucidation of organic molecules like this compound. numberanalytics.com This technique probes the magnetic properties of atomic nuclei, such as ¹H and ¹³C, within a magnetic field to generate detailed information about the molecular framework, including the connectivity and spatial arrangement of atoms. numberanalytics.com

For arylsulfonamides, ¹H and ¹³C NMR spectra are fundamental for routine structural confirmation. ipb.ptznaturforsch.com The chemical shifts observed in an NMR spectrum are highly sensitive to the electronic environment of each nucleus. znaturforsch.com In the case of this compound, the positions of the signals would reveal the distinct protons and carbons of the cresidine and sulfonamide moieties. For instance, the aromatic protons on the benzene (B151609) ring will exhibit characteristic chemical shifts and coupling patterns, while the protons of the methyl and methoxy (B1213986) groups on the cresidine ring, and the amine protons of the sulfonamide group, will appear in specific regions of the ¹H NMR spectrum. znaturforsch.com Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom, including those in the aromatic ring and the substituent groups. pitt.edu

Table 1: Expected NMR Data for this compound

| Nucleus | Expected Chemical Shift Range (ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons | 6.5 - 8.0 | Varies (doublets, triplets) |

| Methoxy Protons (-OCH₃) | 3.5 - 4.0 | Singlet |

| Methyl Protons (-CH₃) | 2.0 - 2.5 | Singlet |

| Amine Protons (-NH₂) | Varies (broad singlet) | Singlet |

| Aromatic Carbons | 110 - 160 | - |

| Methoxy Carbon (-OCH₃) | 55 - 65 | - |

| Methyl Carbon (-CH₃) | 15 - 25 | - |

Note: This table presents generalized expected chemical shift ranges for the functional groups present in this compound. Actual values may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and investigating the fragmentation patterns of molecules, providing crucial pieces of information for structural confirmation. numberanalytics.comnih.gov For this compound, which has a molecular formula of C₈H₁₂N₂O₃S, the expected molecular weight is approximately 216.26 g/mol . calpaclab.com

In a mass spectrometer, the molecule is ionized and the resulting charged particles are separated based on their mass-to-charge ratio (m/z). nih.gov Electrospray ionization (ESI) is a soft ionization technique commonly used for sulfonamides, often resulting in the observation of a protonated molecule [M+H]⁺. nih.gov

Collision-induced dissociation (CID) within a tandem mass spectrometer (MS/MS) can be used to fragment the parent ion, yielding a characteristic fragmentation pattern. nih.gov A common fragmentation pathway for aromatic sulfonamides involves the loss of a sulfur dioxide (SO₂) molecule, resulting in a significant fragment ion. nih.gov Other characteristic fragments for sulfonamides can include ions with m/z values of 92, 108, and 156, which can aid in the identification of the sulfonamide class. researchgate.net The fragmentation of this compound would likely involve cleavage of the bond between the sulfur atom and the aromatic ring, as well as fragmentation of the cresidine ring itself. nih.gov

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Expected Value/Observation |

|---|---|

| Molecular Formula | C₈H₁₂N₂O₃S |

| Molecular Weight | 216.26 |

| Primary Ion (ESI+) | [M+H]⁺ at m/z ≈ 217.27 |

| Key Fragment Ion | Loss of SO₂ ([M+H - 64]⁺) |

Note: The observed m/z values may vary slightly depending on the specific instrument and experimental conditions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic transitions within a molecule. numberanalytics.com

Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. nih.gov Specific functional groups absorb at characteristic frequencies, making IR spectroscopy a powerful tool for identifying their presence. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretches of the sulfonamide group (typically in the range of 3200-3400 cm⁻¹), the S=O stretches of the sulfonyl group (around 1350-1300 cm⁻¹ and 1180-1150 cm⁻¹), and C-H and C=C vibrations from the aromatic ring. znaturforsch.com

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy levels. wisdomlib.org The wavelengths at which a molecule absorbs light are characteristic of its electronic structure, particularly the presence of chromophores (light-absorbing groups). upi.edu Aromatic rings and other conjugated systems are strong chromophores. The UV-Vis spectrum of this compound is expected to show absorption maxima characteristic of the substituted benzene ring system. researchgate.net For instance, a study on the determination of p-cresidine sulfonic acid and p-cresidine used a detection wavelength of 287 nm. researchgate.net

Table 3: Characteristic Spectroscopic Data (IR and UV-Vis) for this compound

| Spectroscopic Technique | Functional Group/Chromophore | Expected Absorption Range/λmax |

|---|---|---|

| Infrared (IR) | N-H (stretch) | 3200 - 3400 cm⁻¹ |

| Infrared (IR) | S=O (asymmetric stretch) | 1350 - 1300 cm⁻¹ |

| Infrared (IR) | S=O (symmetric stretch) | 1180 - 1150 cm⁻¹ |

| Ultraviolet-Visible (UV-Vis) | Aromatic System | ~287 nm (based on similar structures) |

Note: IR absorption ranges are approximate and can be influenced by the molecular environment. The UV-Vis λmax is an estimate based on related compounds and can vary with solvent.

Validation Parameters for Analytical Methodologies

To ensure that an analytical method for this compound is reliable, accurate, and reproducible, it must be validated according to established guidelines. scielo.brnih.gov Method validation is a critical process that demonstrates the suitability of an analytical procedure for its intended purpose. imeko.org Key validation parameters include:

Linearity: This parameter assesses the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. imeko.org

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by analyzing samples with known concentrations (spiked samples) and calculating the percent recovery. scielo.br

Precision: Precision evaluates the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and includes repeatability (within-day precision) and reproducibility (between-day or inter-laboratory precision). nih.gov

Specificity/Selectivity: This is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness: This parameter measures the capacity of the method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. imeko.org

Decision Limit (CCα) and Detection Capability (CCβ): These parameters are particularly relevant for the analysis of residues in food and are defined by regulatory bodies like the European Union. CCα is the limit at and above which it can be concluded with a certain statistical certainty that a sample is non-compliant. CCβ is the smallest content of the substance that may be detected, identified and/or quantified in a sample with a certain statistical certainty. scielo.brnih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| p-Cresidine Sulfonic Acid |

| p-Cresidine |

Environmental Occurrence, Fate, and Remediation of Cresidine Sulfonamide and Sulfonamide Residues

Detection and Quantification in Environmental Compartments

Sensitive and reliable analytical methods are crucial for monitoring the presence of sulfonamides in the environment, as they are often found at trace levels. researchgate.netnih.gov Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) are commonly employed for the determination of these compounds in various matrices. researchgate.netnih.gov

Sulfonamides are frequently detected in a variety of aquatic environments, a consequence of their high polarity and persistence. mdpi.comresearchgate.net Their primary pathway into these systems is through effluents from wastewater treatment plants (WWTPs), which are often not equipped to completely eliminate these compounds, as well as runoff from agricultural areas where they are used in livestock. researchgate.netuminho.ptmdpi.com

Wastewater: Municipal wastewater is a significant source of sulfonamide pollution. Studies have detected various sulfonamides in both raw influent and treated effluent from WWTPs. nih.govuwindsor.ca For instance, sulfamethoxazole (B1682508) is commonly found, with concentrations reported to range from 30 to 2000 ng/L in municipal wastewater effluents. nih.gov One study noted a median concentration of 150 ng/L for sulfamethoxazole in wastewater effluent, indicating its incomplete removal during treatment. researchgate.net In some cases, particularly in wastewater from pharmaceutical production, concentrations can be exceptionally high, reaching up to 1.340 mg/L for sulfamethoxazole. mdpi.com

Groundwater: The mobility of certain sulfonamides in soil creates the potential for groundwater contamination. core.ac.uk Monitoring studies have confirmed their presence in groundwater. For example, a study in Idaho, USA, detected sulfamethazine (B1682506) at 0.310 μg/L and sulfadimethoxine (B1681780) at 0.107 μg/L in a well near a concentrated animal feeding operation (CAFO). core.ac.uk

Seawater: The environmental reach of these contaminants extends to marine ecosystems. researchgate.netnih.gov A study of Liaodong Bay in China detected ten different sulfonamides, with sulfamethoxazole and its metabolite, N-acetylsulfamethoxazole, being the most prominent at concentrations of 25.2 ng/L and 28.6 ng/L, respectively. nih.gov The primary source of these sulfonamides in the bay was attributed to human discharge (60.7%). nih.gov Analytical methods have been specifically developed to detect sulfonamide residues in highly saline seawater, with limits of detection as low as 167 ng/L. researchgate.net

Table 1: Detected Concentrations of Sulfonamides in Various Aquatic Environments

| Sulfonamide Compound | Environmental Compartment | Concentration Range | Reference |

|---|---|---|---|

| Sulfamethoxazole | Wastewater Effluent | 30 - 2000 ng/L | nih.gov |

| Sulfadiazine | Wastewater Effluent | 10 - 100 ng/L | nih.gov |

| Sulfamethoxazole | Seawater (Liaodong Bay) | 25.2 ng/L | nih.gov |

| N-acetylsulfamethoxazole | Seawater (Liaodong Bay) | 28.6 ng/L | nih.gov |

| Sulfamethazine | Groundwater (CAFO well) | 0.310 µg/L | core.ac.uk |

| Sulfadimethoxine | Groundwater (CAFO well) | 0.107 µg/L | core.ac.uk |

The use of sulfonamides in food-producing animals can lead to the presence of residues in food products such as meat and milk if proper withdrawal times are not observed. msdvetmanual.com This poses a potential concern for consumer health, leading regulatory bodies to establish maximum residue limits (MRLs). researchgate.net

Meat: Sulfonamide residues are a continued focus of detection in meat products. msdvetmanual.com A study of "antibiotic-free" beef from farmers' markets in East Tennessee found sulfonamide residue in every sample, with a median concentration of 3.50 µg/kg. mdpi.com While these levels were below the MRLs set in the U.S., their presence in products marketed as "antibiotic-free" was noted. mdpi.com

Milk and Milk Powder: Sulfonamides can diffuse into the milk of treated animals. msdvetmanual.com Residues can therefore be present in raw milk and subsequently in processed dairy products like milk powder. researchgate.net One study analyzing 20 milk samples found sulfamethazine in one sample at a mean concentration of 0.85 µg/L, which was within the regulatory limits. fortunejournals.com Analytical methods for detecting a range of sulfonamides in whole and powdered milk have been developed, often involving liquid chromatography-tandem mass spectrometry (LC-MS/MS) after a sample preparation process that includes protein precipitation and extraction. researchgate.net The European Union has set an MRL of 100 µg/kg for the total combined residues of all sulfonamide-based drugs in foodstuffs of animal origin. researchgate.net

Table 2: Sulfonamide Residues Detected in Food Matrices

| Food Matrix | Sulfonamide Detected | Median/Mean Concentration | Reference |

|---|---|---|---|

| Beef (marketed as "antibiotic-free") | Sulfonamides (general) | 3.50 µg/kg | mdpi.com |

| Milk | Sulfamethazine | 0.85 µg/L | fortunejournals.com |

| Eggs (marketed as "antibiotic-free") | Sulfonamides (general) | 1.22 µg/kg | mdpi.com |

While sulfonamide antibiotics are typically found as residues from veterinary use, other related compounds can appear as impurities in commercial products. Notably, p-Cresidine, an aromatic amine, has been identified as an impurity in certain food additives, specifically the azo dye FD&C Red No. 40. fujifilm.comkrackeler.com It is classified as a potent carcinogen. scispace.com Analytical standards, such as Cresidine Sulfonic Acid Azo G Salt, have been developed for its detection in food additives. fujifilm.com The presence of such impurities is monitored to ensure compliance with food safety regulations. krackeler.com

Presence in Food Matrices: Meat and Milk Powder

Remediation and Removal Strategies

The presence of sulfonamides in water bodies has spurred the development of various remediation technologies aimed at their removal or degradation. cambridge.orggeoscienceworld.orgresearchgate.net These strategies range from physical methods like adsorption to advanced oxidation processes and biological treatments. cambridge.orgresearchgate.net

An innovative and environmentally friendly approach to remediation is biocatalytic degradation, which uses enzymes to transform pollutants into less harmful substances. nih.govcsic.es Peroxidases, such as soybean peroxidase (SBP), have shown significant potential for degrading sulfonamides and other pharmaceutical pollutants. csic.esresearchgate.netresearcher.life

Soybean peroxidase, which can be extracted from soybean seed hulls, catalyzes the oxidation of pollutants in the presence of hydrogen peroxide (H₂O₂). researchgate.net The process involves the generation of highly reactive free radicals that can break down target compounds like sulfamethoxazole. csic.es Research has demonstrated that SBP-based systems can effectively remove sulfonamides from synthetic wastewater. uwindsor.caresearcher.life For example, one study achieved 83% removal of sulfamethoxazole and 76% removal of sulfamerazine (B1682647) using SBP under optimized pH and H₂O₂ concentrations. researchgate.netresearcher.life

A key advantage of this enzymatic treatment is its potential to detoxify the water. Studies assessing the phytotoxicity of a sulfamethoxazole solution before and after treatment with soybean peroxidase found that the enzymatic remediation eliminated the toxicity associated with the antibiotic. csic.es

Advanced Water Treatment Processes for Sulfonamide Abatement

Conventional wastewater treatment plants (WWTPs) are often not equipped to completely remove persistent organic pollutants like sulfonamides, leading to their release into the environment. researchgate.net Advanced water treatment processes are thus crucial for the abatement of these micropollutants. Among the most promising and widely studied of these are Advanced Oxidation Processes (AOPs). routledge.com AOPs are characterized by the generation of highly reactive and non-selective hydroxyl radicals (•OH), which can effectively degrade a wide range of organic contaminants, including sulfonamides. routledge.commdpi.com

Ozonation

Ozonation is a well-established AOP that has proven effective in degrading various sulfonamides. icm.edu.pl This process involves the direct reaction of molecular ozone (O₃) with the target compounds or the indirect reaction with hydroxyl radicals produced from ozone decomposition in water. mdpi.comdeswater.com Studies have shown that ozonation can achieve significant removal rates for sulfonamides like sulfamethoxazole, sulfadiazine, sulfamethizole, and sulfathiazole. nih.gov The effectiveness of ozonation is influenced by factors such as pH and the presence of other water constituents like bicarbonate ions. nih.gov For instance, increasing the pH from 2.0 to 10.0 has been shown to enhance the removal of sulfonamides. nih.gov Research indicates that the primary mechanism for sulfonamide degradation by ozone at low pH is the direct electrophilic attack by molecular ozone on the aromatic parts of the molecules. deswater.com

One study demonstrated that ozonation could effectively remove over 99.9% of sulfamethazine from swine wastewater. mdpi.com Another study reported that for sulfadiazine, sulfamerazine, and sulfamethazine, ozonation alone achieved mineralization percentages of 52%, 38%, and 25%, respectively, after 120 minutes of reaction. iwaponline.com

UV-Based Processes

Ultraviolet (UV) irradiation, particularly in combination with an oxidant like hydrogen peroxide (H₂O₂), is a potent AOP for sulfonamide degradation. The UV/H₂O₂ process generates hydroxyl radicals through the photolysis of H₂O₂, leading to the oxidation of target pollutants. researchgate.netmdpi.com This method has been reported to achieve over 90% removal for a wide range of micropollutants. mdpi.com The efficiency of UV-based processes is dependent on the UV dose, oxidant concentration, and the composition of the water matrix. mdpi.commdpi.com

Photodegradation is a key fate process for many sulfonamides in the aquatic environment. tandfonline.com The rate of photolysis is influenced by the molecule's protonation state, the pH of the water, and the presence of dissolved organic matter, which can promote indirect photolysis. tandfonline.comustc.edu.cn Under natural sunlight, the half-lives of some sulfonamides can be a matter of days. tandfonline.com

The combination of UV with other oxidants, such as persulfate (PDS), has also been investigated. The UV/PDS process generates both sulfate (B86663) radicals (SO₄•⁻) and hydroxyl radicals (•OH), which can effectively degrade contaminants. mdpi.com

Heterogeneous Photocatalysis

Heterogeneous photocatalysis, often employing titanium dioxide (TiO₂) as a catalyst, is another effective AOP for sulfonamide removal. When TiO₂ is irradiated with UV light, it generates electron-hole pairs, which then react with water and oxygen to produce reactive oxygen species, including hydroxyl radicals. mdpi.com This process has demonstrated high efficiency in degrading and mineralizing sulfonamides. mdpi.commdpi.com

One comparative study found that UV-A/TiO₂ photocatalysis was superior to Fenton and UV-C/H₂O₂ processes for the degradation of sulfadoxine, achieving 100% degradation and 77% mineralization under optimal conditions. mdpi.com However, the photocatalytic process can be lengthy and costly for complete mineralization, often resulting in the formation of intermediate degradation products. mdpi.comdntb.gov.ua Combining photocatalysis with subsequent biological treatment can be a cost-effective strategy, as many of the photocatalytic degradation products are more amenable to biodegradation. mdpi.comdntb.gov.ua

Fenton and Photo-Fenton Processes

The Fenton process involves the reaction of hydrogen peroxide with ferrous ions (Fe²⁺) to generate hydroxyl radicals. mdpi.com This method has been successfully used to degrade sulfonamides. mdpi.com The efficiency of the Fenton process is highly pH-dependent, with optimal conditions typically occurring in the acidic range. A variation of this is the photo-Fenton process, which incorporates UV light to enhance the production of hydroxyl radicals and regenerate Fe²⁺, thereby improving the degradation efficiency.

Other Advanced Processes

Other technologies for sulfonamide removal include:

Electrochemical Advanced Oxidation Processes (EAOPs): These processes use electrochemical cells to generate oxidants. For example, using a boron-doped diamond (BDD) electrode can effectively oxidize persistent pollutants. mdpi.comacs.org

Adsorption: Using adsorbents like activated carbon is an effective method for removing micropollutants, including sulfonamides like sulfamethoxazole. mdpi.com

Membrane Filtration: Advanced membrane processes such as nanofiltration and reverse osmosis can also contribute to the removal of antibiotics from water. mdpi.com

The table below summarizes the efficiency of various AOPs in removing selected sulfonamides.

| Treatment Process | Target Sulfonamide | Removal Efficiency | Reference |

| Ozonation | Sulfamethazine | >99.9% | mdpi.com |

| Ozonation | Sulfadiazine | 52% (mineralization) | iwaponline.com |

| UV-A/TiO₂ Photocatalysis | Sulfadoxine | 100% (degradation) | mdpi.com |

| UV-A/TiO₂ Photocatalysis | Sulfadoxine | 77% (mineralization) | mdpi.com |

| UV + H₂O₂ (AOP) | General Micropollutants | Average 76% | mdpi.com |

| Granular Activated Carbon | General Micropollutants | Average 90% | mdpi.com |

| UV/ozone/PS system | Sulfamethazine (SMZ) | 98% (mineralization) | iwaponline.com |

Challenges, Research Gaps, and Future Directions in Cresidine Sulfonamide Research

Development of Novel Cresidine Sulfonamide Agents to Counter Antibiotic Resistance

The rise of antibiotic resistance poses a significant threat to global health, necessitating the development of new and effective antimicrobial agents. csir.co.zasemanticscholar.org Sulfonamides, a class of synthetic antimicrobial drugs, have historically played a crucial role in combating bacterial infections. ajchem-b.comnahrainuniv.edu.iqnih.gov Their mechanism of action involves competitively inhibiting the enzyme dihydropteroate (B1496061) synthetase (DHPS), which is essential for folic acid synthesis in bacteria. nih.govnih.govpexacy.com Folic acid is a vital precursor for the synthesis of DNA and RNA, and its inhibition ultimately halts bacterial growth and replication. nih.govnih.gov

However, the widespread use of sulfonamides has led to the emergence of resistant bacterial strains. nih.gov Resistance is often mediated by the acquisition of alternative genes, such as sul1, sul2, and sul3, which encode for DHPS enzymes with a low affinity for sulfonamides. nih.govplos.org These resistance genes are frequently found on mobile genetic elements like plasmids, facilitating their spread among different bacterial populations. nih.govmsdvetmanual.com

To address this challenge, researchers are actively developing novel sulfonamide derivatives. One promising approach involves modifying the core sulfonamide structure to enhance its binding affinity to resistant DHPS enzymes or to evade resistance mechanisms altogether. For instance, the introduction of different functional groups can alter the molecule's electronic and steric properties, potentially leading to improved inhibitory activity. ajchem-b.com

A recent study detailed the synthesis of novel sulfonamide derivatives containing a piperidine (B6355638) moiety, which demonstrated significant antibacterial activity against plant pathogens Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac). nih.govmdpi.comresearchgate.net One particular compound, designated C4, exhibited outstanding inhibitory activity against Xoo, with an EC50 value of 2.02 µg/mL. nih.govmdpi.comresearchgate.net This was significantly more potent than commercial agents like bismerthiazol (B1226852) and thiodiazole copper. nih.govmdpi.com Biochemical assays confirmed that compound C4 targets dihydropteroate synthase and also damages the bacterial cell membrane, suggesting a dual mechanism of action that could be more difficult for bacteria to develop resistance to. nih.govmdpi.com

Another area of exploration is the development of sulfonamide-based compounds that are effective against multidrug-resistant bacteria. semanticscholar.org Research has shown that some newly synthesized sulfonamides, particularly those linked to amino acids like histidine, exhibit antibacterial activity comparable to ciprofloxacin, even though the parent molecules alone are inactive. nih.gov This suggests that the sulfonamide functional group can confer antibacterial properties to otherwise inactive compounds. nih.gov

The following table summarizes the antibacterial activity of selected novel sulfonamide derivatives against various bacterial strains.

| Compound/Derivative | Target Organism(s) | Key Findings |

| Piperidine-containing sulfonamides | Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas axonopodis pv. citri (Xac) | Compound C4 showed an EC50 of 2.02 µg/mL against Xoo, significantly better than commercial agents. It targets dihydropteroate synthase and the cell membrane. nih.govmdpi.com |

| Histidine-linked sulfonamide | Bacterial strains | Showed antibacterial activity comparable to ciprofloxacin. nih.gov |

| Tranexamic acid-linked sulfonamide | Bacterial strains | Demonstrated antibacterial activity, whereas the parent compound was inactive. nih.gov |

Advancements in Environmentally Sustainable Synthesis and Degradation Methods

Traditional methods for synthesizing sulfonamides often involve the use of hazardous reagents and volatile organic compounds (VOCs), which pose environmental and health risks. uniba.it In response, there is a growing emphasis on developing green and sustainable synthetic routes.

One such approach involves using water as a solvent, which is a safe and environmentally friendly alternative to organic solvents. rsc.orgmdpi.comsci-hub.se A facile method for synthesizing sulfonamides in water at room temperature has been described, using sodium carbonate as a base to scavenge the hydrochloric acid byproduct. mdpi.comsci-hub.se This method offers excellent yields and purities, and the product can be easily isolated by filtration after acidification, minimizing waste. rsc.orgmdpi.com

Another sustainable strategy utilizes deep eutectic solvents (DESs), which are biodegradable, cost-effective, and non-toxic. uniba.it A protocol for synthesizing sulfonamides in choline (B1196258) chloride (ChCl)-based DESs, such as ChCl/glycerol and ChCl/urea, has been developed. uniba.it These reactions proceed at room temperature under aerobic conditions and achieve high yields. uniba.it The DES can be reused for multiple cycles, further enhancing the sustainability of the process. uniba.it

The use of nanocatalysts also presents a promising avenue for environmentally friendly sulfonamide synthesis. biolmolchem.com A study reported the use of a magnetic nanocatalyst, CuFe2O4@SiO2, for the synthesis of sulfonamide derivatives. biolmolchem.com This catalyst is structurally stable and can be easily recycled and separated from the reaction mixture. biolmolchem.com

Regarding degradation, conventional wastewater treatment processes are often ineffective at completely removing sulfonamides, leading to their persistence in the environment. psecommunity.org Advanced oxidation processes (AOPs) are being investigated as more effective degradation methods. One study showed that combining UV irradiation with persulfate significantly enhances the degradation of sulfathiazole, achieving about 96% removal within 60 minutes. psecommunity.org

Photocatalysis is another promising AOP for sulfonamide degradation. mdpi.com The process uses a photocatalyst, such as TiO2, to generate reactive oxygen species that break down the sulfonamide molecules. mdpi.com While effective, complete mineralization can be a long and costly process. mdpi.com Therefore, research is exploring the combination of photocatalysis with biological degradation methods. mdpi.com Intermediates formed during photocatalysis can be further broken down by microorganisms in activated sludge or river water. mdpi.com

Enzymatic degradation offers a more specific and environmentally compatible method for removing sulfonamides from wastewater. uwindsor.ca However, the resistance of some contaminants to enzymatic treatment can be a challenge. uwindsor.ca The use of redox mediators can help overcome this issue. uwindsor.ca

The following table highlights some of the green synthesis and degradation methods for sulfonamides.

| Method | Key Features | Advantages |

| Synthesis in Water | Uses water as a solvent and sodium carbonate as a base. rsc.orgmdpi.comsci-hub.se | Environmentally benign, simple workup, high yields. rsc.orgmdpi.com |

| Deep Eutectic Solvents (DESs) | Employs biodegradable and reusable solvents like ChCl/glycerol. uniba.it | Sustainable, scalable, mild reaction conditions. uniba.it |

| Nanocatalysis | Utilizes recyclable magnetic nanocatalysts like CuFe2O4@SiO2. biolmolchem.com | Easy catalyst separation and reuse, structural stability. biolmolchem.com |

| UV/Persulfate Degradation | Combines UV light with persulfate for advanced oxidation. psecommunity.org | High removal efficiency in a short time. psecommunity.org |

| Photocatalysis with Biodegradation | Uses a photocatalyst (e.g., TiO2) followed by microbial degradation. mdpi.com | Effective for complete removal of sulfonamides and their intermediates. mdpi.com |